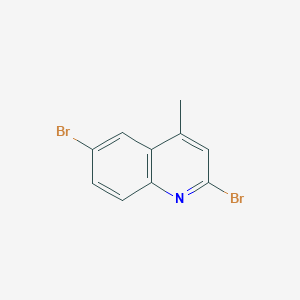
2,6-Dibromo-4-methylquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives, including 2,6-Dibromo-4-methylquinoline, has been a topic of interest in recent research . Various techniques have been used for the synthesis of 2-methylquinoline, with the Doebner–von Miller method being one of the most effective .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-methylquinoline is characterized by a benzene ring fused with a pyridine moiety . The C—C—C bond angles of the benzene ring are notably distorted .Chemical Reactions Analysis
2,6-Dibromo-4-methylquinoline has been used in Suzuki-coupling reactions . These reactions are used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
2,6-Dibromo-4-methylquinoline is a solid substance . Its molecular weight is 300.98 .Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, related to the quinoline family, demonstrate a wide range of therapeutic activities. The research highlights their significance in drug discovery, particularly for cancer and central nervous system disorders. The compounds have shown promise as novel candidates for treating infectious diseases such as malaria, tuberculosis, and various viral infections. The versatility of these compounds underscores the potential of 2,6-Dibromo-4-methylquinoline in similar therapeutic applications (Singh & Shah, 2017).
Antioxidant Activity Analysis
The study of antioxidants, including quinoline derivatives, is crucial for understanding their role in mitigating oxidative stress, a factor in numerous diseases and aging processes. Methods for determining antioxidant activity, such as the DPPH and ABTS assays, are essential for exploring the potential health benefits of compounds like 2,6-Dibromo-4-methylquinoline. These methods help elucidate the efficacy of antioxidants in preventing or slowing the progression of diseases related to oxidative stress (Munteanu & Apetrei, 2021).
Environmental and Toxicological Studies
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, sharing structural similarities with quinoline derivatives, are of significant concern. These studies provide insights into the potential environmental impact and human exposure risks associated with the use of quinoline compounds. Understanding the environmental behavior and toxicity of such compounds is vital for developing safer and more sustainable chemical practices (Liu & Mabury, 2020).
Medicinal Chemistry and Drug Design
Research on chloroquine and its derivatives, including the quinoline core structure, offers valuable insights into the repurposing of such compounds for various therapeutic applications beyond their traditional antimalarial use. This underscores the potential of 2,6-Dibromo-4-methylquinoline in medicinal chemistry, highlighting the importance of exploring its pharmacological properties and possible applications in treating diseases with unmet medical needs (Njaria et al., 2015).
Propriétés
IUPAC Name |
2,6-dibromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWWPPOFVBWTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



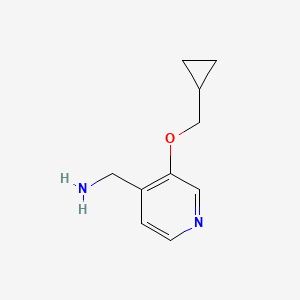
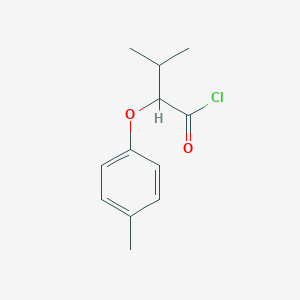
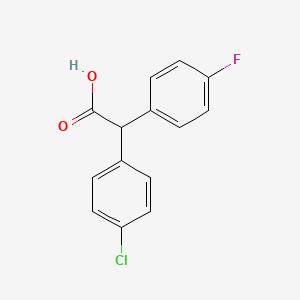
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
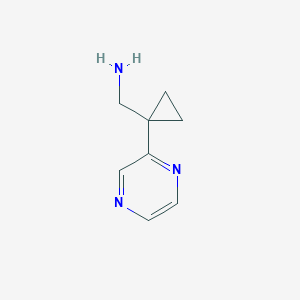
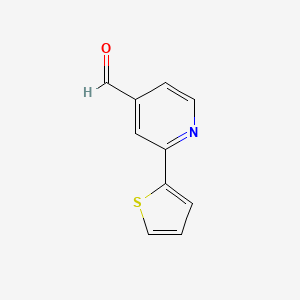
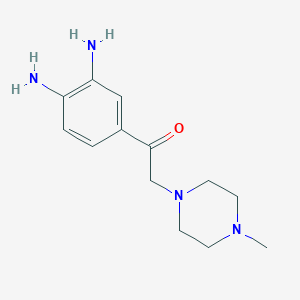
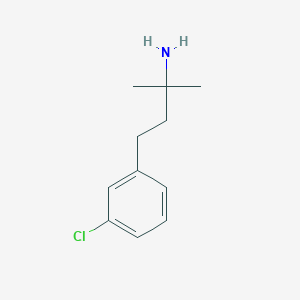
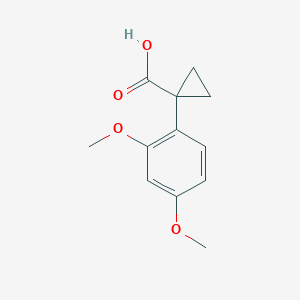
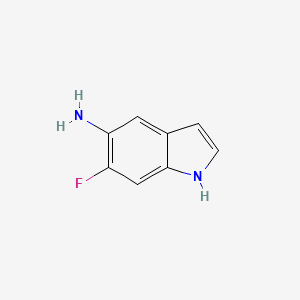

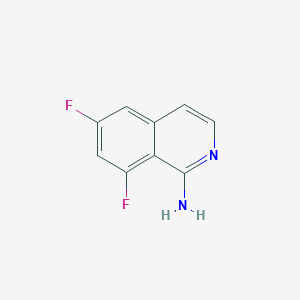
![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)